![molecular formula C13H13N3O2 B1298760 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid CAS No. 81261-77-0](/img/structure/B1298760.png)

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

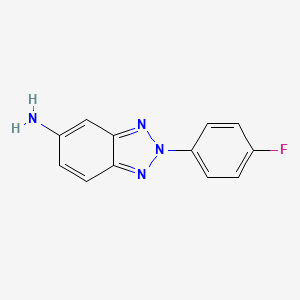

“3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” is a chemical compound with the empirical formula C13H13N3O2 and a molecular weight of 243.26 . It is a heterocyclic building block .

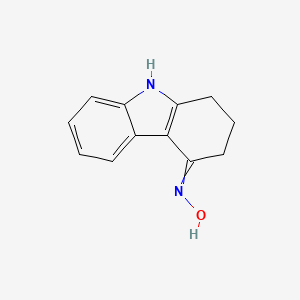

Molecular Structure Analysis

The molecular structure of “3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” includes a benzoic acid group attached to a 4,6-dimethylpyrimidin-2-yl group via an amino link . The SMILES string representation of the molecule isCc1cc(C)nc(Nc2cccc(c2)C(O)=O)n1 . Chemical Reactions Analysis

While specific chemical reactions involving “3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” are not available, related compounds have been involved in various reactions. For instance, chloride ions of certain compounds were replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

“3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” is a solid compound . Its InChI key isPYBQOOXFPKGJPP-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential to act as a building block for the synthesis of various pharmaceutical agents. Its structure, featuring both pyrimidine and benzoic acid moieties, makes it a candidate for creating derivatives that could interact with a range of biological targets. For instance, modifications of the pyrimidine ring might lead to the development of new drugs with enhanced efficacy and reduced toxicity .

Agriculture

In the agricultural sector, derivatives of this compound could be used in the synthesis of herbicides or fungicides. The pyrimidine component is particularly interesting because it is a core structure in many biologically active compounds. Researchers might investigate how different substitutions on the pyrimidine ring affect the bioactivity against various plant pathogens .

Material Science

The compound’s potential applications in material science include the development of organic semiconductors. The aromatic structure, combined with the electron-donating amino group, could be useful in tuning the electronic properties of polymeric materials. This could lead to advancements in the creation of more efficient organic light-emitting diodes (OLEDs) or photovoltaic cells .

Environmental Science

In environmental science, 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid might be used as a molecular probe to study soil composition and pollutant distribution. Its ability to form stable complexes with metals could be utilized in the detection and quantification of heavy metals in contaminated soils .

Biochemistry

Biochemically, this compound could serve as a selective inhibitor or activator for enzymes that are involved in key metabolic pathways. By targeting specific enzymes, researchers can study the metabolic processes in greater detail, leading to a better understanding of diseases at the molecular level .

Pharmacology

In pharmacology, the compound’s role could extend to the development of diagnostic agents. For example, tagged with a radioactive isotope, it could be used in positron emission tomography (PET) scans to visualize biological processes in real-time, aiding in the diagnosis of various conditions .

Propiedades

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-6-9(2)15-13(14-8)16-11-5-3-4-10(7-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBQOOXFPKGJPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352711 |

Source

|

| Record name | 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |

CAS RN |

81261-77-0 |

Source

|

| Record name | 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)